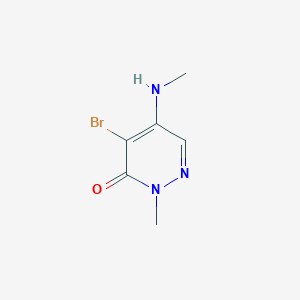
4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one, commonly known as BMP, is an organic compound that belongs to the class of pyridazinones. It is found in a variety of natural products, including some plant-derived compounds. BMP is a versatile compound that has numerous applications in the field of organic chemistry. It finds use in the synthesis of various heterocyclic compounds, as well as in the production of pharmaceuticals, agrochemicals, and other organic compounds. In addition, BMP has been used in scientific research to study the mechanism of action, biochemical and physiological effects, and the advantages and limitations of laboratory experiments.
科学的研究の応用
BMP has been used in scientific research to study the mechanism of action, biochemical and physiological effects, and the advantages and limitations of laboratory experiments. For example, BMP has been used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs on cells and tissues. In addition, BMP has been used to study the advantages and limitations of laboratory experiments, such as the use of microorganisms, cell cultures, and animal models.
作用機序
The mechanism of action of BMP is not fully understood. However, it is believed that BMP acts as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, BMP has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
BMP has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of prostaglandins and other inflammatory mediators. In addition, BMP has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. Furthermore, BMP has been shown to have antioxidant and anti-inflammatory properties, as well as to reduce the production of nitric oxide.
実験室実験の利点と制限
BMP has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound, which makes it an attractive choice for laboratory experiments. In addition, BMP is a relatively stable compound, which makes it safe to use in laboratory experiments. However, BMP is also a relatively non-specific compound, which means that it may not be as effective in laboratory experiments as more specific compounds. Furthermore, BMP is a relatively toxic compound, which means that it must be handled with care in laboratory experiments.
将来の方向性
The future directions for BMP research are numerous. One potential direction is the development of new synthetic methods for the production of BMP. In addition, further research could be conducted to better understand the mechanism of action of BMP and its biochemical and physiological effects. Furthermore, research could be conducted to explore the potential applications of BMP in the pharmaceutical and agrochemical industries. Finally, research could be conducted to explore the potential advantages and limitations of using BMP in laboratory experiments.
合成法
BMP can be synthesized through a variety of methods. The most common method is the Michael addition reaction, which involves the reaction of a nucleophilic reagent, such as an amine, with an electrophilic compound, such as an aldehyde or ketone. Other methods include the use of Grignard reagents, the use of organolithium compounds, and the use of organometallic reagents. In addition, BMP can be synthesized through the use of a variety of catalysts, including palladium, rhodium, and copper.
特性
IUPAC Name |
4-bromo-2-methyl-5-(methylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-8-4-3-9-10(2)6(11)5(4)7/h3,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNSEHXKFQVSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclobutylidene-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2846747.png)
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide](/img/structure/B2846749.png)
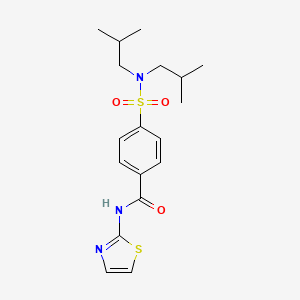
![3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2846752.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2846753.png)

![7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846758.png)

![Methyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate](/img/structure/B2846763.png)
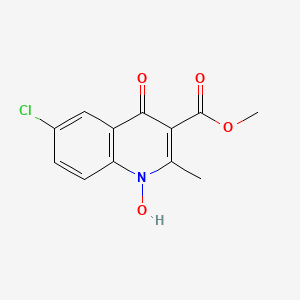
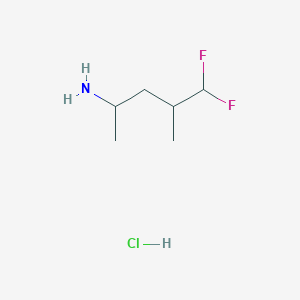
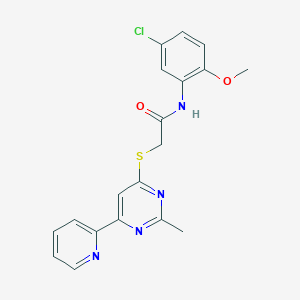
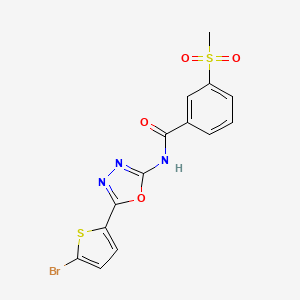
![3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine](/img/structure/B2846770.png)